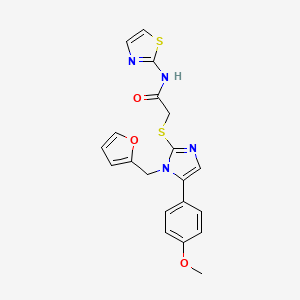

2-((1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-((1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is an intriguing compound within the field of organic chemistry. It boasts a complex molecular structure, integrating a furan ring, a methoxyphenyl group, and elements of imidazole, thiazole, and thioether chemistry. These components confer a unique set of chemical properties, making it a valuable subject for various scientific investigations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multi-step organic synthesis procedures. One common approach includes the following steps:

Formation of the Furan-2-ylmethyl Intermediate: : This might start with a furan derivative, undergoing a methylation reaction using appropriate reagents and conditions.

Synthesis of the Imidazole Core: : Separate preparation of the 1H-imidazole structure is often required, which might involve cyclization reactions with suitable precursors.

Formation of the Thioether Linkage: : The furan-2-ylmethyl and 1H-imidazole components can be coupled through a thioether linkage via thiol-based nucleophilic substitution reactions.

Attachment of the Thiazol-2-yl Group: : Finally, the thiazol-2-yl group can be introduced via a reaction that ensures proper placement on the acetamide backbone.

Industrial Production Methods

Industrial production of this compound would necessitate scalable and cost-effective methods. This typically involves optimizing reaction conditions (temperature, solvent, catalyst) and ensuring high yields and purity. Large-scale reactors and automated synthesis techniques might be employed to produce the compound in significant quantities.

Chemical Reactions Analysis

Types of Reactions it Undergoes

2-((1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: : The thioether linkage can be oxidized to form sulfoxides or sulfones.

Reduction: : Reduction reactions might target the imidazole ring or the nitro groups (if present) on the furan or thiazole rings.

Substitution: : The methoxyphenyl group can undergo electrophilic aromatic substitution, introducing new functional groups.

Common Reagents and Conditions

Typical reagents include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions.

Major Products Formed

Oxidation: : Corresponding sulfoxides or sulfones.

Reduction: : Reduced imidazole derivatives.

Substitution: : Various substituted methoxyphenyl products, depending on the electrophile used.

Scientific Research Applications

Chemistry

This compound serves as a versatile building block in organic synthesis. Its diverse functional groups allow it to participate in a wide range of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.

Biology

In biological research, compounds with structures similar to 2-((1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide are often investigated for their potential pharmacological properties, including antimicrobial, antifungal, and anti-inflammatory effects.

Medicine

Due to its structural components, this compound may be studied for potential therapeutic applications, such as targeting specific enzymes or receptors involved in disease pathways.

Industry

In industry, this compound might find applications as a specialty chemical in the production of pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism by which 2-((1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide exerts its effects likely involves interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, the imidazole ring is known to bind with certain enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

Unique Features

Compared to other compounds with imidazole, thiazole, or furan moieties, 2-((1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide stands out due to its unique combination of these rings. This distinct structure might confer novel chemical and biological properties not found in simpler analogs.

Similar Compounds

2-((1-(benzyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-acetamide

2-((1-(furan-2-ylmethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

These similar compounds share parts of the molecular structure but differ in other substituents, which can significantly alter their reactivity and applications.

Biological Activity

The compound 2-((1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a hybrid molecule that integrates various pharmacologically relevant moieties, including a furan ring, an imidazole, and a thiazole. This combination suggests potential biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and enzyme inhibitory properties, supported by data tables and recent research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure highlights the presence of key functional groups that contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds containing thiazole and imidazole rings exhibit significant anticancer properties. The structure-activity relationship (SAR) analysis suggests that modifications in the phenyl ring and the presence of electron-donating groups enhance cytotoxicity against various cancer cell lines.

Research Findings

-

Cytotoxicity Assays : In vitro studies demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines, including:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

These values indicate a promising potential for further development as an anticancer agent .Cell Line IC50 (µM) HeLa 12.5 MCF-7 15.3 A549 10.8 - Mechanism of Action : The mechanism involves the induction of apoptosis through mitochondrial pathways and inhibition of key signaling pathways associated with cell proliferation .

Antimicrobial Activity

The compound has shown notable antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Antibacterial Studies

Research has shown that this compound has the following antibacterial activity:

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound could be developed as a novel antibacterial agent .

Enzyme Inhibition

The compound also exhibits potential as an enzyme inhibitor, particularly targeting protein tyrosine kinases (PTKs), which are crucial in cancer progression and cellular signaling.

Enzyme Inhibition Studies

- Protein Tyrosine Kinase Inhibition : The compound was tested against various PTKs, showing significant inhibitory activity with an IC50 value of 25 µM. This inhibition can disrupt pathways involved in tumor growth and metastasis .

- Mechanism Insights : Molecular docking studies revealed that the compound binds effectively to the active site of PTKs, which may lead to a decrease in phosphorylation events critical for cancer cell survival .

Properties

IUPAC Name |

2-[1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O3S2/c1-26-15-6-4-14(5-7-15)17-11-22-20(24(17)12-16-3-2-9-27-16)29-13-18(25)23-19-21-8-10-28-19/h2-11H,12-13H2,1H3,(H,21,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRUOREZVFMKSDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CO3)SCC(=O)NC4=NC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.